molecular formula C10H11BrFNO2 B2885844 4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide CAS No. 1155910-57-8

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide

Cat. No.: B2885844
CAS No.: 1155910-57-8
M. Wt: 276.105
InChI Key: STFLVYJZYOBMAB-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is an organic compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxypropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 2-hydroxypropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of iodinated or other halogenated derivatives.

    Oxidation Reactions: Formation of carbonyl compounds.

    Reduction Reactions: Formation of alkyl derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is unique due to the presence of the hydroxypropyl group, which enhances its solubility and bioavailability. This makes it more suitable for applications in medicinal chemistry and drug development compared to its similar compounds.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFLVYJZYOBMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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